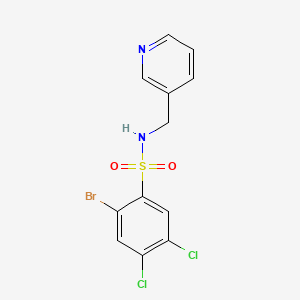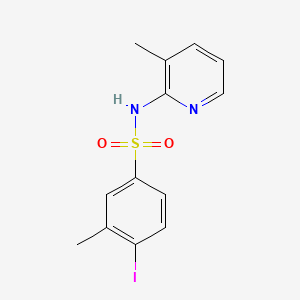
2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrCl2N2O2S. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 3-pyridinemethanamine. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different sulfonamide derivatives .
Scientific Research Applications
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichloropyridine: A related compound with similar structural features but different functional groups.
2-Bromo-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide: Another similar compound with methyl groups instead of chlorine atoms.
Uniqueness
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of bromine, chlorine, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H9BrCl2N2O2S |
|---|---|
Molecular Weight |
396.1 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrCl2N2O2S/c13-9-4-10(14)11(15)5-12(9)20(18,19)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2 |
InChI Key |
RBNZEKGIHZOYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13368572.png)
![(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13368577.png)

![2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368603.png)
![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)

![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
![3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13368640.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
![4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13368654.png)
